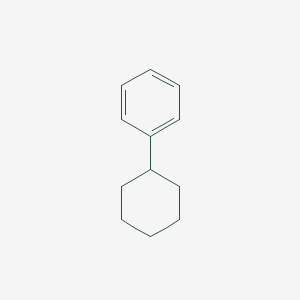

Phenylcyclohexane

Vue d'ensemble

Description

Phenylcyclohexane (C₁₂H₁₆) is a bicyclic organic compound consisting of a cyclohexane ring substituted with a phenyl group. It is a colorless liquid at room temperature, with a boiling point of 239–240°C, melting point of 4–7°C, density of 0.95 g/mL, and refractive index of 1.526 . Its synthesis typically involves catalytic alkylation of benzene with cyclohexene using molecular sieve catalysts (e.g., MWW structure) or hydrogenation of diphenyl via the Sabatier-Senderens method . This compound is utilized in liquid crystal (LC) mixtures, catalytic studies, and as an intermediate in lignin biofuel production .

Méthodes De Préparation

Catalytic Alkylation of Benzene with Cyclohexene

Reaction Mechanism and Catalyst Design

The alkylation of benzene with cyclohexene over FAU-structured molecular sieves (e.g., Y-type zeolites) proceeds via electrophilic aromatic substitution. The FAU framework’s supercages (12-ring apertures, 7.4 Å diameter) facilitate diffusion of reactants while providing Brønsted acid sites for carbocation generation . Cyclohexene protonation forms a cyclohexyl carbocation, which attacks benzene’s aromatic ring, yielding this compound and regenerating the acid site.

Key catalytic parameters include:

-

SiO₂/Al₂O₃ ratio : Optimal at 7.5–8.8 for balancing acidity and hydrothermal stability .

-

Metal doping : Incorporation of nickel (0.5–1.2 wt%) enhances cyclohexene activation by promoting π-complexation .

Table 1: Performance of Y-Zeolite Catalysts in Benzene Alkylation

| Catalyst Type | SiO₂/Al₂O₃ | Temp (°C) | Pressure (MPa) | C₆H₁₀ Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Y-A | 8.8 | 160 | 3.0 | 99.8 | 88.5 |

| Y-B | 7.5 | 166 | 3.0 | 100 | 91.2 |

Process Configuration and Yield Optimization

The CN103848710A patent outlines a two-reactor system with integrated separation :

-

Primary alkylation : Benzene and cyclohexene react in a fixed-bed reactor (LHSV = 2 h⁻¹) at 160–166°C.

-

Transalkylation : Polycyclohexylbenzenes (e.g., dicyclohexylbenzene) from the primary product react with excess benzene in a secondary reactor, increasing overall yield to >98% .

-

Separation loop : Distillation columns recover unreacted benzene (recycled), this compound (purity >99%), and heavies (transalkylation feed).

Hydrodimerization of Benzene

Bifunctional Catalysis Pathway

Developed in Soviet-era research, this method employs Ni-WOₓ/SiO₂-Al₂O₃ catalysts for one-step benzene coupling :

-

Hydrogenation : Benzene adsorbs on Ni sites, forming cyclohexene intermediates.

-

Acid-catalyzed dimerization : WOₓ acid centers dehydrate cyclohexene to cyclohexyl carbocations, which alkylate benzene.

Table 2: Hydrodimerization Operating Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 180–200°C |

| Pressure | 30–35 atm |

| H₂ Flow Rate | 20–65 L/hr |

| Benzene Conversion | 30–35% |

| PHCH Selectivity | 65–75% |

Yield Enhancement via Transalkylation

The initial hydrodimerization yield (65–75%) improves to 95–98% by recycling byproducts:

-

Cyclohexane : Dehydrogenated back to benzene using Pt/Al₂O₃ .

-

Dicyclohexylbenzene : Reacted with benzene over AlCl₃ at 80°C, achieving >90% transalkylation efficiency .

Catalytic Hydrogenation of Biphenyl Derivatives

Reaction Protocol and Purification

US20120108874A1 discloses hydrogenating biphenyl (C₁₂H₁₀) over Pd/C or Ru-Sn/Al₂O₃ catalysts :

-

Conditions : 120–180°C, 10–50 bar H₂, LHSV = 0.5–2.0 h⁻¹.

-

Product workup : Fractional distillation under reduced pressure (10–50 mbar) isolates this compound at >98% purity .

Table 3: Hydrogenation Catalyst Performance

Multi-Stage Reactor Design

A cascade reactor system minimizes side reactions:

-

Main reactor : Converts 90–95% biphenyl at 150°C.

-

After-reactor : Processes residual biphenyl at 170°C, achieving >99.5% total conversion .

Transalkylation of Polycyclohexylbenzenes

Acid-Catalyzed Redistribution

Heavy alkylates (e.g., dicyclohexylbenzene) react with benzene over H-Y zeolites (SiO₂/Al₂O₃ = 5.2):

-

Conditions : 180°C, 15 bar, benzene/polyalkylate molar ratio 10:1.

-

Outcome : 94% polyalkylate conversion, 97% this compound selectivity .

Integration with Alkylation Processes

Modern plants combine alkylation and transalkylation in a single flow scheme:

-

Material balance : 98% benzene recycled, 2% purged as heavies .

-

Energy consumption : 15–20 kWh per ton of product, 40% lower than standalone units .

Comparative Analysis of Industrial Methods

Table 4: Economic and Technical Benchmarking

| Method | Capital Cost | Operating Cost | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkylation/Transalkylation | High | Low | 98 | 99.5 |

| Hydrodimerization | Moderate | Moderate | 95 | 97 |

| Biphenyl Hydrogenation | Low | High | 89 | 98 |

Key findings :

-

Zeolite-catalyzed alkylation-transalkylation dominates due to superior yield and catalyst longevity (>2 years) .

-

Hydrodimerization remains relevant for low-capital plants but suffers from higher H₂ consumption (2.5 mol/mol benzene) .

-

Biphenyl hydrogenation is niche, used primarily for synthesizing deuterated analogs .

Analyse Des Réactions Chimiques

Types de réactions

La déflazacort subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels sur la chaîne stéroïde, modifiant potentiellement son activité biologique.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation de certains groupes fonctionnels, ce qui a un impact sur la stabilité et l'activité du composé.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant ou modifiant les propriétés du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions impliquent souvent des températures et un pH contrôlés pour garantir la voie de réaction souhaitée .

Principaux produits formés

Les principaux produits formés à partir de ces réactions sont généralement des dérivés de déflazacort avec des groupes fonctionnels modifiés. Ces dérivés peuvent avoir des propriétés pharmacologiques différentes et sont souvent étudiés pour leurs avantages thérapeutiques potentiels .

Applications de la recherche scientifique

La déflazacort a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la réactivité des glucocorticoïdes et de leurs dérivés.

Biologie : Les chercheurs utilisent la déflazacort pour étudier les mécanismes d'action des glucocorticoïdes au niveau cellulaire et moléculaire.

Mécanisme d'action

La déflazacort exerce ses effets en se liant au récepteur des glucocorticoïdes, qui se transloque ensuite dans le noyau et module l'expression de gènes spécifiques impliqués dans les réponses inflammatoires et immunitaires . Le métabolite actif, la 21-déflazacort, joue un rôle crucial dans ce processus. Les voies moléculaires exactes sont complexes et impliquent des interactions avec diverses molécules de signalisation et facteurs de transcription .

Applications De Recherche Scientifique

Scientific Research Applications

Phenylcyclohexane has been utilized in various research domains:

-

Chromatography :

- It serves as a stationary phase in chromatographic techniques, particularly in phenyl columns where it enhances the separation efficiency of complex mixtures. Studies indicate that phenyl-type columns provide better performance for linear polycyclic aromatic hydrocarbons (PAHs) compared to traditional C18 columns .

- Biochemical Studies :

- Material Science :

- Toxicology and Safety Studies :

Data Tables

| Application Area | Description |

|---|---|

| Chromatography | Used as a stationary phase for enhanced separation of PAHs |

| Biochemical Studies | Acts as a substrate for selective oxidation reactions |

| Material Science | Serves as an additive in lithium-ion batteries to improve performance |

| Toxicology | Investigated for skin irritancy and effects on food intake in dermal studies |

Case Studies

-

Chromatographic Efficiency :

A study evaluated the retention times of various analytes on phenyl columns, demonstrating high selectivity and efficiency in separating complex mixtures containing PAHs . The results indicated that this compound significantly enhances the chromatographic performance compared to other stationary phases. -

Biocatalytic Oxidation :

Research on biocatalysis highlighted the use of this compound as a model compound for studying C-H bond activation mechanisms. The findings revealed that using directing groups could enable selective oxidation, showcasing its potential in synthetic organic chemistry . -

Battery Performance Improvement :

In battery technology, this compound was tested as an additive to lithium-ion batteries, resulting in improved thermal stability and cycle life. This application underscores its importance in developing more efficient energy storage solutions .

Mécanisme D'action

Deflazacort exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of specific genes involved in inflammatory and immune responses . The active metabolite, 21-deflazacort, plays a crucial role in this process. The exact molecular pathways are complex and involve interactions with various signaling molecules and transcription factors .

Comparaison Avec Des Composés Similaires

Conformational Analysis

Phenylcyclohexane exhibits distinct conformational preferences compared to structurally related compounds:

- 1-Methyl-1-phenylcyclohexane : The introduction of a methyl group shifts the phenyl group’s equatorial (Pheq) to axial (Phax) equilibrium from 100:0 in this compound to 28:72, highlighting steric effects .

- Silacyclohexanes : Replacing the cyclohexane carbon with silicon (e.g., 1-phenylsilacyclohexane) alters the Pheq:Phax ratio to 62:36. Adding a methyl group (1-methyl-1-phenyl-1-silacyclohexane) further shifts this to 42:58, demonstrating heteroatom and substituent influences .

- 5-Phenyl-1,3-dioxanes : Unlike this compound, the phenyl group here adopts a conformation enabling a CH···O hydrogen bond with the dioxane oxygen, stabilizing the axial position .

Table 1: Conformational Equilibria of Cyclohexane Derivatives

Reactivity and Catalytic Behavior

- Friedel-Crafts Alkylation : Fluorocyclohexane reacts with benzene (AlCl₃ catalyst) to yield this compound in 67% efficiency, comparable to other cyclohexyl derivatives .

- Biocatalytic Oxidation: CYP101B1 selectively hydroxylates this compound to trans-4-phenylcyclohexanol (141 min⁻¹ rate), contrasting with p-cymene, which undergoes benzylic oxidation .

- Lignin Cleavage : this compound forms as an intermediate during lignin depolymerization. Its cleavage requires bifunctional catalysts (Pt/H-MOR), with a lower activation barrier (86 kJ/mol) via dehydrogenation pathways compared to direct acidic cleavage (134 kJ/mol) .

Table 2: Reaction Yields and Selectivity

Table 3: Chromatographic Performance

| Analyte | Column Particle Size | Efficiency (Plates/m) | Retention Time (min) | Reference |

|---|---|---|---|---|

| This compound | 300 nm | 218,000 | 6.387 | |

| Butylbenzene | 420 nm | 157,000 | 5.088 | |

| Naphthalene | 1 mm C18 | N/A | 25.01 |

Structural and Electronic Effects

- Steric vs. Electronic Effects : In 2-phenyl-1,3-dioxolane derivatives, stereoelectronic effects dominate, whereas this compound’s reactivity is influenced by cyclohexane ring flexibility .

- Mesomorphic Behavior : Biphenylcyclohexanes (BCHs) with this compound cores exhibit nematic-phase D-spacings of ~5.4 Å, similar to LC hosts, enabling tailored mesophase designs .

Activité Biologique

Phenylcyclohexane is a compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring bonded to a phenyl group. The molecular formula is , and its structure can be represented as follows:

This compound exhibits interesting conformational behaviors due to the flexibility of the cyclohexane ring, which can influence its biological interactions.

Synthesis of this compound

This compound can be synthesized through various methods, including catalytic hydrogenation of biphenyl. A notable method involves using nickel-copper catalysts under controlled temperature conditions to achieve high yields of this compound while minimizing by-products such as bicyclohexyl .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of derivatives of this compound against various pathogens. In particular, compounds derived from this compound have shown promising activity against Mycobacterium tuberculosis. Research indicates that modifications to the cyclohexane ring significantly affect the minimum inhibitory concentration (MIC) values, enhancing efficacy compared to parent compounds .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | MIC (μg/mL) | Activity Against |

|---|---|---|

| Compound A | 80 | M. tuberculosis |

| Compound B | 50 | M. tuberculosis |

| Compound C | 32 | M. tuberculosis |

Enzymatic Interactions

This compound has also been studied for its interactions with various enzymes. Notably, it has been shown to undergo hydroxylation via cytochrome P450 enzymes, which can alter its biological activity significantly . This enzymatic transformation is crucial for understanding the metabolic pathways involved in its pharmacological effects.

Table 2: Hydroxylation Products of this compound

| Enzyme | Product | Yield (%) |

|---|---|---|

| Cytochrome P450 | Hydroxythis compound | 85 |

| Cytochrome P450 | Dihydroxythis compound | 65 |

Case Studies

-

Antituberculosis Activity :

A study focused on synthesizing and evaluating a series of this compound derivatives against M. tuberculosis. The results indicated that certain modifications to the substituents on the cyclohexane ring led to a significant increase in antimicrobial activity, with some compounds exhibiting MIC values comparable to established antituberculosis drugs . -

Cancer Research :

Another case study investigated the role of this compound derivatives in modulating signaling pathways in breast cancer cells. The findings suggested that these compounds could influence TGF-β signaling, potentially leading to either tumor suppression or promotion depending on their structural characteristics .

Q & A

Basic Research Questions

Q. How can phenylcyclohexane be synthesized via acid-catalyzed reactions?

this compound is synthesized by adding quinitol (1,4-cyclohexanediol) to hot 45% H₂SO₄ under nitrogen flow. The reaction involves protonation of intermediates, followed by dehydration and aromatization. The distillate is trapped, extracted with CH₂Cl₂, and evaporated. Yield reproducibility is approximately ±6% due to competing reaction pathways and dynamic product removal .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use nitrile or butyl rubber gloves (>1 hour penetration resistance), tightly sealed goggles, and ensure adequate ventilation. Avoid skin contact and inhalation; wash with soap and water if exposed. Physical properties (e.g., boiling point: 240°C, flash point: 81°C) necessitate precautions against flammability and thermal hazards .

Q. How is this compound utilized as an internal standard in gas chromatography (GC)?

this compound serves as a non-reactive internal standard for quantifying compounds like tetraphenyloxirane. Peak area ratios (analyte vs. internal standard) are calibrated using response factors from known solutions. This method avoids interference from decomposition products and ensures reproducibility .

Q. What purification techniques are effective for isolating this compound post-synthesis?

Distillation under nitrogen flow separates this compound from higher-boiling oligomers (e.g., trimers, tetramers). Residual materials are analyzed via mass spectrometry and NMR. Extraction with CH₂Cl₂ and evaporation at room temperature minimize thermal degradation .

Q. How can researchers address reproducibility challenges in this compound synthesis?

Maintain strict control of acid concentration, temperature (180°C), and nitrogen flow rates during distillation. Document competing pathways (e.g., oligomerization vs. aromatization) and report yield ranges (40–60%) with ±6% variability to account for experimental uncertainties .

Advanced Research Questions

Q. What methodologies resolve discrepancies between group-contribution estimates and experimental thermodynamic data for this compound?

Group-contribution methods estimate ideal-gas entropies but require validation against equilibrium measurements (e.g., biphenyl/hydrogen systems). Broad uncertainty intervals in calculated vs. experimental equilibria suggest refining parameters using deuterium-labeling studies or high-precision calorimetry .

Q. How does deuterium exchange in intermediates elucidate the aromatization mechanism of this compound?

Treating intermediates with D₂SO₄ reveals extensive deuterium incorporation (e.g., d₆: 67.6%) via protonation-deprotonation steps, confirming exchange occurs prior to volatile product formation. In contrast, deuterated this compound shows minimal exchange under reaction conditions, indicating solvent interaction dominates intermediate stages .

Q. What role do ionic intermediates play in the formation of oligomers during this compound synthesis?

Acid-catalyzed condensation produces trimeric (m/e 234–244) and tetrameric (m/e 318–322) hydrocarbons. Mass spectral and elemental analysis (4.1% oxygen in byproducts) suggest competing pathways: dehydration-aromatization vs. sequential olefin addition. Kinetic studies under varying acid concentrations can quantify these pathways .

Q. How do temperature-dependent triplet yields inform photophysical processes in this compound?

Fluorescence lifetime measurements (0.12 M solutions) reveal an excimer binding energy of 0.27 eV. Intersystem crossing (S₁→T₁) shows slight temperature dependence (30–60°C), with activation energy 0.26 eV. These data support symmetry-based models for non-radiative decay compared to benzene analogs .

Q. What strategies optimize the detection of trace oxygenated byproducts in this compound synthesis?

Combine direct oxygen analysis with high-resolution mass spectrometry (e.g., m/e 250–260 for monooxygenated trimers). TLC (4:1 benzene-CCl₄) and NMR spectroscopy differentiate oxygenated species from hydrocarbons, aiding mechanistic studies of side reactions .

Q. Notes

Propriétés

IUPAC Name |

cyclohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGARGHRYKHJQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061188 | |

| Record name | Cyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | Benzene, cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | Phenylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

827-52-1, 19016-95-6 | |

| Record name | Cyclohexylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRJ2SXT894 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.